![molecular formula C22H19ClN2O4 B2572868 5-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide CAS No. 1005305-65-6](/img/structure/B2572868.png)
5-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide” is a complex organic molecule that contains several functional groups and structural elements, including a furan ring, a quinoline ring, a benzamide group, and a methoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan ring and the quinoline ring are both aromatic, contributing to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The furan ring is susceptible to electrophilic aromatic substitution, while the amide group could undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide group and the aromatic rings would likely make it relatively high in molecular weight and possibly soluble in some organic solvents .Applications De Recherche Scientifique
- Compound 15 demonstrated the highest antiproliferative activity against the cervical cancer cell line (HeLa) with an IC50 value of 8.81 ± 0.28 µM . This suggests its potential as a candidate for further investigation in cancer therapy.
- Triazole derivatives (including compounds 15, 18, 19, 20, 21, and 22) also showed significant antioxidant activity .
- The diverse biological applications of furan have encouraged the synthesis of thiosemicarbazide and triazole derivatives for drug development .
- Although not directly related to the compound , indole derivatives have been investigated for their anti-HIV-1 properties .
- While not specific to the compound, nitrofurantoin analogues containing furan scaffolds have been designed and synthesized for antibacterial activity .
Antiproliferative Activity Against Cervical Cancer Cells
Antioxidant Properties
Drug Development
Anti-HIV-1 Activity (Indole Derivatives)
Antibacterial Activity (Nitrofurantoin Analogues)
Pharmacokinetic and Physicochemical Properties
Mécanisme D'action
Furan derivatives
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Compounds containing a furan ring have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Indole derivatives
The indole group is a two-ring structure, composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities, similar to furan derivatives .
Benzamide derivatives
Benzamides are a class of compounds containing a benzene ring attached to an amide group. Some benzamide derivatives have shown significant antipsychotic activity and are used in the treatment of schizophrenia .
Pharmacokinetics
Without specific studies on this compound, it’s challenging to predict its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Factors such as its molecular size, polarity, solubility, and stability could influence its bioavailability .
Propriétés
IUPAC Name |
5-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4/c1-28-19-9-6-15(23)13-17(19)21(26)24-16-7-8-18-14(12-16)4-2-10-25(18)22(27)20-5-3-11-29-20/h3,5-9,11-13H,2,4,10H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABIVCQMSDBKBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

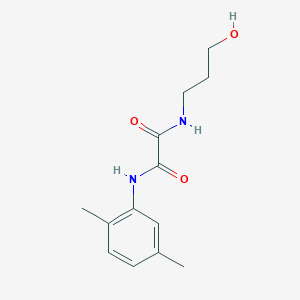
![[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2572787.png)
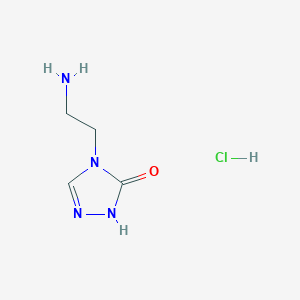
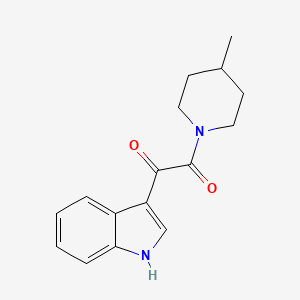
![5-[(2-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2572792.png)
![8-chloro-2-(2-(2-chlorophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2572793.png)
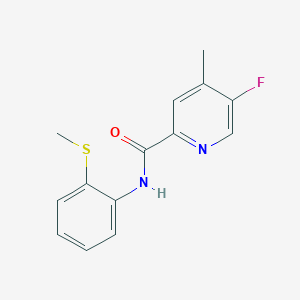
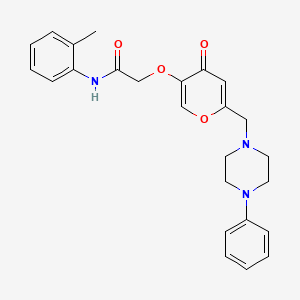
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2572796.png)

![7-(tert-butyl)-3-(4-chlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2572804.png)
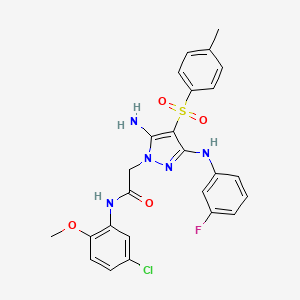
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2572806.png)
![2,2-Dimethyl-1-oxa-4,9-diazaspiro[4.5]decan-3-one;hydrochloride](/img/structure/B2572807.png)